rac-Metanephrine-O-sulfate

Description

Overview of O-Methylated Catecholamine Metabolites and their Conjugated Forms

Catecholamines, a group of neurotransmitters and hormones including epinephrine (B1671497), norepinephrine (B1679862), and dopamine (B1211576), undergo extensive metabolism in the body. A primary pathway for their inactivation involves O-methylation, a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT). nih.govahajournals.org This process converts epinephrine to metanephrine (B195012), norepinephrine to normetanephrine (B1208972), and dopamine to 3-methoxytyramine. nih.govamegroups.org These O-methylated metabolites are considered key indicators of catecholamine turnover and are central to biochemical investigations. nih.gov

Following O-methylation, these metabolites can be further processed through conjugation reactions, most notably sulfation and glucuronidation. karger.com Sulfation, the addition of a sulfate (B86663) group, is a major route for the metabolism of catecholamines and their O-methylated derivatives. ahajournals.orgamegroups.cn In fact, a significant portion of circulating norepinephrine and epinephrine (about 80%) and nearly all dopamine exists in a conjugated form. karger.com This leads to the formation of compounds such as metanephrine-O-sulfate and normetanephrine-O-sulfate. These conjugated forms are generally considered biologically inert. karger.com The sulfated metabolites are ultimately end products of catecholamine metabolism, with the exception of vanillylmandelic acid (VMA), and are excreted in the urine. amegroups.orgamegroups.cn

The racemic mixture, rac-Metanephrine-O-sulfate, is a derivative of rac-Metanephrine Hydrochloride Salt, which in turn is a metabolite of Epinephrine. usbio.net It is a naturally occurring compound found in urine and various tissues. usbio.net

Contextual Significance of Sulfate Conjugation in Mammalian Metabolism

Sulfate conjugation is a pivotal metabolic process in mammals, playing a critical role in the detoxification and elimination of a wide array of endogenous and exogenous compounds, including hormones, neurotransmitters, and drugs. ahajournals.orgnih.gov This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate molecule. ahajournals.org

In the context of catecholamine metabolism, sulfation significantly increases the water solubility of the O-methylated metabolites, facilitating their excretion via urine and bile. ahajournals.org This process effectively terminates the biological activity of the parent catecholamines. ahajournals.org While free, unconjugated catecholamines are biologically active, their sulfated counterparts are generally considered inactive. karger.comahajournals.org

Interactive Data Table: Properties of rac-Metanephrine-O-sulfate

| Property | Value |

| Molecular Formula | C10H15NO6S usbio.net |

| Molecular Weight | 277.29 g/mol usbio.net |

| CAS Number | 7367-47-7 usbio.net |

| Appearance | White to Off-white Solid |

| Melting Point | >116°C |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) |

| Storage Temperature | -20°C usbio.net |

Interactive Data Table: Key Enzymes in Metanephrine Metabolism

| Enzyme | Function |

| Catechol-O-methyltransferase (COMT) | Catalyzes the O-methylation of catecholamines (e.g., epinephrine to metanephrine). nih.govamegroups.org |

| Sulfotransferase (SULT) | Catalyzes the transfer of a sulfate group to metanephrine, forming metanephrine-O-sulfate. ahajournals.orgamegroups.cn |

| Monoamine Oxidase (MAO) | Involved in the deamination of catecholamines and their metabolites. nih.govkarger.com |

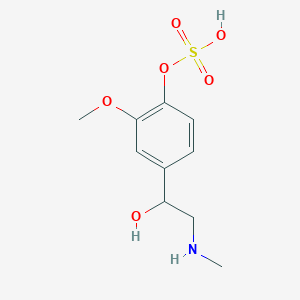

Structure

3D Structure

Properties

IUPAC Name |

[4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenyl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO6S/c1-11-6-8(12)7-3-4-9(10(5-7)16-2)17-18(13,14)15/h3-5,8,11-12H,6H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKGYPCZXNIECS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways Leading to Sulfate Conjugation

Precursors and O-methylation of Catecholamines

The journey to rac-Metanephrine-O-sulfate begins with the catecholamines epinephrine (B1671497) and norepinephrine (B1679862), which undergo a crucial modification known as O-methylation.

Enzymatic O-Methylation by Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is the key enzyme responsible for the O-methylation of catecholamines. ebi.ac.ukwikipedia.orgtaylorandfrancis.com It catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catecholamine structure. ebi.ac.ukwikipedia.org This enzymatic action is a primary mechanism for the inactivation of circulating catecholamines like dopamine (B1211576), epinephrine, and norepinephrine. wikipedia.orgtaylorandfrancis.com

COMT exists in two main forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). wikipedia.org While S-COMT is found in various tissues, including the liver and kidneys, MB-COMT is particularly prominent in chromaffin cells of the adrenal medulla and is crucial for the metabolism of catecholamines within these cells. nwlpathology.nhs.ukkarger.comoup.com The presence of membrane-bound COMT within tumor cells allows for the continuous metabolism of catecholamines, a feature that is diagnostically significant. nwlpathology.nhs.ukoup.com

Formation of Metanephrine (B195012) and Normetanephrine (B1208972) from Epinephrine and Norepinephrine

The action of COMT on epinephrine and norepinephrine leads to the formation of metanephrine and normetanephrine, respectively. nwlpathology.nhs.ukdroracle.airmdiagnostics.com This conversion is a direct result of the O-methylation process, where epinephrine is methylated to metanephrine, and norepinephrine is methylated to normetanephrine. nwlpathology.nhs.ukwikipedia.orgrmdiagnostics.com These metabolites are considered the 3-O-methylated products of their parent catecholamines. nwlpathology.nhs.ukoup.com The formation of metanephrine and normetanephrine occurs within the chromaffin cells of the adrenal medulla and in extra-adrenal chromaffin tissues. nwlpathology.nhs.ukbasicmedicalkey.com

Sulfate (B86663) Conjugation Mechanism

Following their formation, metanephrine and normetanephrine undergo sulfate conjugation, a critical step in their metabolic pathway that renders them more water-soluble for excretion.

Identification and Characterization of Sulfotransferase Enzymes Involved (e.g., Sulfotransferase Type 1A3, SULT1A3)

The primary enzyme responsible for the sulfate conjugation of metanephrines is Sulfotransferase Type 1A3 (SULT1A3). oup.combasicmedicalkey.comresearchgate.net This specific sulfotransferase isoenzyme facilitates the transfer of a sulfonate group to the hydroxyl group of metanephrine and normetanephrine. researchgate.netunil.ch In humans, SULT1A3 has a particularly high affinity for dopamine and the O-methylated metabolites of catecholamines. basicmedicalkey.com The process of sulfation converts the free metanephrines into their sulfate-conjugated forms, such as metanephrine-O-sulfate. oup.comnih.gov

Localization of Sulfate Conjugation within Biological Tissues and Systems

Sulfate conjugation of catecholamine metabolites is not ubiquitous; it is concentrated in specific tissues. The gastrointestinal tract is a major site for this process, with high concentrations of SULT1A3 found in these tissues. oup.combasicmedicalkey.comnih.gov This localization means that a significant portion of dietary and endogenously produced catecholamines and their metabolites are sulfated in the gut. oup.comoup.com Additionally, chromaffin tissues and the liver are also involved in the metabolism and conjugation of these compounds. nwlpathology.nhs.ukoup.combasicmedicalkey.com The liver, in particular, plays a role in the further metabolism of these sulfated compounds. basicmedicalkey.com

Intermediates and Downstream Metabolites Associated with Sulfate Conjugation

The formation of rac-Metanephrine-O-sulfate is a key step in a larger metabolic network. Free metanephrines, once formed, are considered intermediates that are rapidly cleared from circulation. wardelab.com Their clearance is primarily achieved through two main pathways: metabolism by monoamine oxidase (MAO) to form 3-methoxy-4-hydroxyphenylglycol (MHPG), or by sulfotransferase enzymes like SULT1A3 to form sulfate-conjugated metanephrines. wardelab.com

The resulting sulfate conjugates, including metanephrine-O-sulfate, are considered the end products of this metabolic route and are eventually eliminated from the body, primarily through urine. researchgate.netfrontiersin.org In plasma, the concentration of sulfated metanephrines is significantly higher, by more than 25-fold, than that of the free metanephrines. oup.comwardelab.com Similarly, in urine, the conjugated forms represent the vast majority (around 97%) of the total metanephrines. wardelab.com

Enzymatic and Chemical Deconjugation Processes in Research

Enzymatic Hydrolysis of Sulfate (B86663) Esters

Enzymatic hydrolysis offers a specific and gentle method for cleaving sulfate esters. This process utilizes sulfatase enzymes, which belong to the esterase class and catalyze the hydrolysis of sulfate esters to yield an alcohol and a bisulfate. wikipedia.org In the context of metanephrine (B195012) analysis, arylsulfatases are employed to deconjugate the sulfated metabolites. unil.ch

The efficiency of enzymatic deconjugation is dependent on the specific sulfated analyte. Research has shown that the rate of hydrolysis by sulfatase is analyte-dependent. researchgate.netnih.gov Studies comparing the deconjugation of sulfated metanephrine (S-MN), sulfated normetanephrine (B1208972) (S-NMN), and sulfated methoxytyramine (B1233829) (S-MT) have demonstrated a clear order of sensitivity to hydrolysis, with S-MT being hydrolyzed most rapidly, followed by S-NMN, and then S-MN. researchgate.netnih.govresearchgate.net This indicates that rac-Metanephrine-O-sulfate is comparatively less prone to enzymatic desulfonation than the other sulfated catecholamine metabolites. researchgate.net The enzyme's activity is also influenced by the concentration of the enzyme itself and the incubation time. nih.govresearchgate.net

To achieve complete deconjugation of sulfated metanephrines in research samples, optimization of the enzymatic protocol is crucial. Key parameters include the amount of sulfatase enzyme and the duration of incubation. nih.govresearchgate.net One study determined that for plasma samples, a minimum of 0.8 U/ml of sulfatase is required. researchgate.netnih.gov Another investigation established that using 0.16 U of enzyme per 0.2 mL of plasma for a 30-minute incubation period at 37°C is optimal for achieving full hydrolysis of all three sulfated metanephrines (S-MN, S-NMN, and S-MT). researchgate.net Other protocols have used amounts ranging from 0.1 U to 0.5 U of sulfatase for a 30-minute incubation. researchgate.net Complete deconjugation of all three sulfated metanephrines was also achieved with an exposure to 0.33 U of sulfatase for 15 minutes at 37°C. researchgate.net

| Parameter | Condition | Outcome | Reference |

| Enzyme Concentration | At least 0.8 U/ml of sample | Required for effective hydrolysis | researchgate.net, nih.gov |

| Optimized Protocol 1 | 0.16 U of sulfatase per 0.2 ml plasma, 30 min incubation at 37°C | Full hydrolysis of S-MN, S-NMN, and S-MT | researchgate.net |

| Optimized Protocol 2 | 0.33 U of sulfatase, 15 min incubation at 37°C | 100% deconjugation of all sulfated metanephrines | researchgate.net |

Acid Hydrolysis Methods

Acid hydrolysis is a common and long-standing chemical method used to deconjugate sulfated metanephrines in research settings. unil.chmdpi.com This technique involves heating the sample in an acidic environment to break the sulfate ester bond. unil.ch

The acidic cleavage of sulfate esters from metanephrines requires stringent conditions to ensure the reaction proceeds to completion. The mechanism involves protonation of the sulfate group, followed by nucleophilic attack, which is facilitated by high temperatures. unil.ch Both pH and temperature are critical factors; heating at 100°C is a prerequisite for desulfonation, as incubation at pH 1.0 at room temperature (20°C) does not result in hydrolysis. unil.ch The pH must be carefully controlled, as deviations can lead to incomplete hydrolysis. unil.ch For instance, increasing the pH from 1.0 to 2.0 can cause a dramatic decrease in the hydrolysis yield. unil.ch

Research has focused on optimizing acid hydrolysis conditions to ensure complete and reproducible deconjugation. While historical "gold-standard" methods often involved acid hydrolysis for 10 minutes, studies have shown this can lead to a significant underestimation (around 30%) of metanephrine concentrations. researchgate.netnih.gov More recent and thorough investigations have established that complete deconjugation is achieved after a 30-minute incubation in 0.1M boiling perchloric acid. researchgate.netnih.gov

For urinary samples, the optimal conditions have been identified as adjusting the sample to a pH between 0.7 and 0.9 and heating for 20 minutes. unil.chnih.gov These conditions were found to provide the highest yields and minimal variance. nih.gov Operating outside this narrow pH range can rapidly decrease hydrolysis yields and increase inter-assay variability. unil.ch

| Parameter | Condition | Sample Type | Outcome | Reference |

| Time | 10 minutes (historical method) | Plasma | ~30% underestimation of metanephrines | researchgate.net, nih.gov |

| Time & Acid | 30 minutes in 0.1M boiling perchloric acid | Plasma | Complete deconjugation | researchgate.net, nih.gov |

| pH & Time | pH 0.7-0.9 for 20 minutes at 100°C | Urine | Highest yields and minimal variance | unil.ch, nih.gov |

| pH | pH 1.0 for 30 minutes at 100°C | Urine | Optimal hydrolysis observed | unil.ch |

| pH | >2.0 | Urine | No hydrolysis observed | unil.ch |

Comparative Analysis of Deconjugation Methodologies in Research Settings

Both enzymatic and acid hydrolysis methods are effective for the deconjugation of rac-Metanephrine-O-sulfate and other sulfated metanephrines when optimal protocols are followed. researchgate.netnih.gov Comparative studies using Deming regression analysis on patient samples have demonstrated that both methods can yield similar, unbiased concentrations of total metanephrines. researchgate.netnih.gov

The choice between the two methods in a research setting can depend on several factors. Acid hydrolysis is a well-established technique, but it requires careful control of pH and can be prone to variability if conditions are not strictly maintained. unil.ch The finding that a previously standard 10-minute acid hydrolysis protocol was insufficient highlights the importance of protocol validation. nih.gov

Enzymatic hydrolysis, while potentially having a higher reagent cost, offers a gentler alternative that circumvents the need for harsh acidic conditions. researchgate.net This method can also lead to a shorter turnaround time, as it may not require subsequent steps like the precipitation of plasma proteins or pH adjustment before solid-phase extraction (SPE). researchgate.net Ultimately, both enzyme and acid treatments are considered equivalent and efficient for removing the sulfate group from metanephrines, provided that the specific, optimized protocol for each method is rigorously applied. researchgate.netnih.gov

Advanced Analytical Methodologies for Research Quantification of Sulfate Conjugated Metanephrines

Chromatographic Separation Techniques

Chromatographic methods coupled with sensitive detection systems form the cornerstone of metanephrine (B195012) sulfate (B86663) analysis in research settings. The choice of technique depends on the required sensitivity, specificity, and sample throughput.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a principal method for the quantification of metanephrines due to its exceptional sensitivity and specificity researchgate.net. This technique allows for the direct measurement of the low nanomolar concentrations of these compounds in biological matrices like plasma and urine researchgate.net. The high specificity of MS/MS reduces interferences from other substances, a common challenge with less advanced methods researchgate.net. In a typical LC-MS/MS workflow for total metanephrines, the sample undergoes hydrolysis, followed by solid-phase extraction, chromatographic separation, and finally, detection by the mass spectrometer. The use of electrospray ionization (ESI) in positive mode is common for the analysis of these biogenic amines researchgate.net.

Ultra-Performance Liquid Chromatography (UPLC), a variant of HPLC that uses smaller particle-size columns, offers significant advantages in speed and resolution for metanephrine analysis. When coupled with tandem mass spectrometry (UPLC-MS/MS), this method provides shorter chromatographic run times and improved peak separation compared to conventional LC-MS/MS systems. This high-throughput capability is particularly valuable in research studies involving large numbers of samples, enabling more rapid data acquisition without compromising analytical quality.

Gas chromatography-mass spectrometry (GC-MS) represents an older approach for the analysis of catecholamine metabolites. A significant drawback of GC-MS for compounds like metanephrines is the requirement for a chemical derivatization step to make the analytes volatile enough for gas chromatography researchgate.net. This derivatization process can sometimes lead to the formation of side products and may result in poor reproducibility if not carefully optimized, complicating quantification researchgate.net. While still a powerful tool, the complexities of derivatization have led many research laboratories to favor LC-MS/MS-based methods.

Before the widespread adoption of LC-MS/MS, high-performance liquid chromatography with electrochemical detection (HPLC-ECD) was the standard for quantifying metanephrines. This method relies on the electrochemical properties of the phenolic group within the metanephrine structure for detection researchgate.net. While sensitive, HPLC-ECD is often hampered by laborious and time-consuming sample preparation procedures researchgate.netresearchgate.net. Furthermore, the chromatograms can be affected by interfering substances, which can co-elute with the analytes of interest and complicate accurate quantification researchgate.net. Despite these limitations, HPLC-ECD is still utilized in some research applications.

Table 1: Comparison of Analytical Methodologies for Metanephrine Quantification

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection of parent and fragment ions. | High sensitivity and specificity; reduced sample preparation complexity compared to older methods. | Higher instrument cost. |

| UPLC-MS/MS | Uses smaller particle columns for faster separation with higher resolution. | Enhanced speed and resolution; high throughput. | Higher operational pressures; higher instrument cost. |

| GC-MS | Separation of volatile compounds followed by mass-based detection. | High resolving power. | Requires chemical derivatization, which can affect reproducibility researchgate.net. |

| HPLC-ECD | Chromatographic separation with detection based on the oxidation/reduction of analytes. | Good sensitivity. | Laborious sample preparation; susceptible to interferences researchgate.netresearchgate.net. |

Sample Preparation Strategies for Research Applications

Effective sample preparation is paramount to remove interfering substances from biological matrices and to concentrate the analytes before instrumental analysis.

Solid-phase extraction (SPE) is the most widely used technique for the cleanup and concentration of metanephrines from samples like plasma and urine prior to analysis by LC-MS/MS or HPLC-ECD researchgate.net. This process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analytes. Interfering components are washed away, and the purified analytes are then eluted with a solvent.

For catecholamines and their metabolites, various SPE sorbents are employed. Mixed-mode SPE, which combines both ion-exchange and reversed-phase properties, is particularly effective. For instance, cartridges that incorporate strong cation-exchange and strong anion-exchange groups bonded to a silica base have been shown to provide reliable purification researchgate.net. Commercially available sorbents like Strata-X-CW are also utilized for this purpose researchgate.net. Automated SPE systems are increasingly used to improve throughput and reproducibility in research laboratories. These systems minimize manual handling, reduce variability, and allow for the processing of a large number of samples efficiently.

In-Matrix and Direct-Matrix Derivatization Procedures

Derivatization is a chemical modification process employed to enhance the analytical properties of target compounds. For metanephrines, which can exhibit poor fragmentation characteristics in mass spectrometry, derivatization can significantly improve sensitivity and chromatographic behavior. nih.gov

In-matrix derivatization involves the chemical modification of analytes directly within the biological matrix, such as plasma, without extensive prior cleanup. nih.govresearchgate.net This approach can streamline sample preparation by reducing the number of steps. nih.gov A notable example is the use of propionic anhydride to derivatize free metanephrines in plasma. nih.gov This process has been shown to increase sensitivity by a factor of 4 to 30 compared to underivatized analysis. researchgate.netnih.gov The derivatization with propionic anhydride results in stable derivatives, and the increased lipophilicity of these derivatives likely contributes to enhanced ionization efficiency. acs.org

Direct-matrix derivatization is a similar concept where the derivatizing agent is added directly to the plasma sample. This has been successfully applied for the simultaneous quantification of L-DOPA, catecholamines, and free metanephrines. nih.gov The procedure can be straightforward, involving the addition of the derivatizing reagent, such as propionic anhydride in acetonitrile, directly to the plasma sample, followed by vortexing and injection into the analytical system. acs.org This in-situ derivatization has been shown to improve chemical stability during sample preparation and can be integrated into automated systems. nih.govacs.org

| Strategy | Description | Advantages | Example Reagent |

|---|---|---|---|

| In-Matrix Derivatization | Chemical modification of analytes directly within the biological matrix with minimal prior cleanup. nih.govresearchgate.net | Streamlined sample preparation, improved chemical stability. nih.gov | Propionic anhydride nih.gov |

| Direct-Matrix Derivatization | Addition of derivatizing agent directly to the sample matrix (e.g., plasma). nih.gov | Increased sensitivity (4-30 fold), enhanced specificity by preventing interferences. researchgate.netnih.gov | Propionic anhydride in acetonitrile acs.org |

Automated Online Sample Preparation Techniques for High-Throughput Research

For high-throughput research, manual sample preparation is often a bottleneck. Automated online sample preparation systems address this by integrating sample cleanup directly with the analytical instrument, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. rug.nlnih.gov

One of the most common techniques is online solid-phase extraction (SPE) . rug.nlnih.gov In this setup, the sample is injected into the system, and the analytes of interest are selectively retained on an SPE cartridge while the matrix components are washed away. preprints.org The retained analytes are then eluted directly onto the analytical column for separation and detection. preprints.org Weak cation exchange cartridges are frequently used for the prepurification of metanephrines. rug.nlnih.gov This automated approach significantly reduces manual labor, minimizes the potential for human error, and improves the precision of the analysis. youtube.comsmj.org.sg

These automated systems allow for the direct injection of plasma or urine samples with minimal pre-treatment, such as deproteinization using spin filters. nih.govyoutube.com The total analysis time, including sample cleanup, can be as short as 8 minutes per sample, making it suitable for routine use. rug.nlnih.gov The development of automated methods using magnetic bead extraction (MBE) also shows promise for future clinical diagnostics, offering excellent correlation with traditional SPE methods. researchgate.net

Mass Spectrometric Detection and Quantification Principles

Mass spectrometry (MS) is the cornerstone of modern analytical techniques for the quantification of metabolites like rac-Metanephrine-O-sulfate due to its high sensitivity and specificity. jocpr.com

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM) Mode

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. wikipedia.org In a typical setup, the first mass spectrometer selects the precursor ion (the ionized form of the analyte of interest). This ion is then fragmented, and the second mass spectrometer selects a specific product ion for detection. wikipedia.org This process provides a high degree of selectivity, as it is unlikely that an interfering compound will have both the same precursor ion mass and the same product ion mass as the analyte.

Multiple Reaction Monitoring (MRM) is a specific scan mode used in tandem mass spectrometry for quantification. wikipedia.org In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte and its internal standard. rug.nlnih.gov This targeted approach allows for highly sensitive and selective quantification, even in complex biological matrices. nih.gov For enhanced selectivity, multistage fragmentation (MRM³) can be employed, where a primary product ion is further fragmented to generate a secondary product ion for detection. nih.govresearchgate.net This can be particularly useful in eliminating interferences that may be present in routine assays. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Normetanephrine (B1208972) | 166 | 134 | nih.gov |

| Metanephrine | 180 | 149 | nih.gov |

| Normetanephrine (MRM³) | 166 → 134 | 79 | nih.gov |

| Metanephrine (MRM³) | 180 → 149 | 121 | nih.gov |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, including metanephrines. youtube.com In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected and can be directed into the mass spectrometer. ESI is widely used for the analysis of metanephrines in positive ionization mode. rug.nlnih.govnih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another common ionization technique that is suitable for less polar and more volatile compounds. youtube.com In APCI, the sample is vaporized in a heated tube, and the resulting gas-phase molecules are ionized by a corona discharge. While ESI is generally preferred for polar metabolites like metanephrines, APCI can be advantageous for certain applications and can be less susceptible to matrix effects. youtube.comnih.gov The choice between ESI and APCI depends on the specific physicochemical properties of the analyte and the composition of the sample matrix. nih.gov

Internal Standard Verification and Quality Control in Analytical Research Method Development

The use of internal standards is crucial for accurate and precise quantification in mass spectrometry. An internal standard is a compound that is chemically similar to the analyte but has a different mass, typically a stable isotope-labeled version of the analyte (e.g., deuterated metanephrine). msacl.org It is added to the sample at a known concentration before sample preparation. restek.com The internal standard co-elutes with the analyte and experiences similar matrix effects and variations in extraction recovery and ionization efficiency. msacl.org By calculating the ratio of the analyte signal to the internal standard signal, these variations can be compensated for, leading to more accurate and reproducible results.

Quality control (QC) is an essential component of analytical method development and routine analysis. nih.gov QC samples, typically prepared at low, medium, and high concentrations within the calibration range, are analyzed alongside unknown samples to monitor the performance of the assay. restek.comaseonline.com.au The results from the QC samples are used to assess the precision and accuracy of the method over time. nih.govjlmqa.org Participation in external quality assurance programs is also important for ensuring inter-laboratory agreement and maintaining high standards of analytical performance. nih.gov

Emerging Analytical Technologies for Metabolite Detection

The field of metabolomics is continually evolving, with new technologies emerging that offer enhanced sensitivity, specificity, and throughput for the analysis of metabolites like rac-Metanephrine-O-sulfate. jocpr.com

High-Resolution Mass Spectrometry (HRMS) , using instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzers, provides highly accurate mass measurements. jocpr.com This allows for more confident identification of unknown metabolites and better discrimination from isobaric interferences. jocpr.com

Ion Mobility Spectrometry (IMS) , when coupled with mass spectrometry (IMS-MS), adds another dimension of separation based on the size, shape, and charge of the ions. arome-science.com This can help to separate isomers and isobars that cannot be resolved by chromatography or mass spectrometry alone. nih.gov

Ambient ionization techniques , such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), allow for the direct analysis of samples in their native state with minimal or no sample preparation. nih.gov These techniques have the potential to enable real-time metabolic profiling. arome-science.com

Artificial intelligence (AI) and machine learning are also beginning to play a role in metabolomics, with applications in automated metabolite annotation, pattern recognition, and data interpretation. arome-science.com As these technologies continue to mature, they will likely be applied to the analysis of sulfated metanephrines and other challenging metabolites, leading to new insights in various fields of research.

Surface Enhanced Raman Scattering (SERS) for Metanephrine Metabolites

Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful analytical tool for the detection of neurotransmitters and their metabolites, including catecholamines. acs.orgnih.gov This technique offers significant advantages, such as rapid sample analysis and minimal sample preparation, providing a "molecular fingerprint" for each analyte, which allows for straightforward identification even among structurally similar compounds. spectroscopyonline.com

The core principle of SERS lies in the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to a nanostructured metallic surface. For catecholamine neurotransmitters, SERS has been successfully employed to obtain detailed spectroscopic information. acs.orgnih.gov The technique's high sensitivity makes it a promising avenue for the detection of these biomarkers at very low concentrations. rsc.org

Research has demonstrated the potential of SERS for visualizing catecholamine secretion from living cells, offering spatial information on neurotransmitter release. bohrium.com While direct SERS studies specifically focusing on rac-Metanephrine-O-sulfate are not extensively detailed in the provided results, the successful application of SERS for parent catecholamines like dopamine (B1211576), adrenaline, and noradrenaline suggests its applicability to their sulfated metabolites. acs.orgnih.govbohrium.com The primary challenge in applying SERS to neurotransmitters is the often-weak interaction between the analyte and the metallic nanoparticles. rsc.org Overcoming this may involve surface functionalization of the nanoparticles to enhance affinity for the target metabolite. rsc.org

Development of Novel Biosensors and Nanobiosensors for Research Applications

The development of novel biosensors and nanobiosensors represents a significant advancement in the sensitive and selective detection of catecholamines and their metabolites for research purposes. nih.govresearchgate.net These devices offer the potential for real-time monitoring and high-throughput analysis. researchgate.net

Electrochemical biosensors, in particular, have garnered considerable attention due to their inherent sensitivity and the unique properties afforded by nanotechnology. nih.govresearchgate.net Nanomaterials such as carbon nanotubes and graphene have been extensively used to fabricate highly responsive platforms for the determination of catecholamines. nih.gov For instance, multiwalled carbon nanotubes mixed with polymers have been used for the selective detection of dopamine. nih.gov Similarly, graphene and reduced graphene oxide have been widely employed as probe materials for monitoring these neurotransmitters. nih.gov

Recent advancements include the development of amperometric biosensors based on enzyme immobilization. A tyrosinase-based biosensor utilizing chitosan nanoparticles has demonstrated the ability to detect total catecholamines with a low limit of detection and excellent sensitivity. mdpi.commdpi.com This approach leverages the biocatalytic activity of the enzyme towards the oxidation of catecholamines, which can then be electrochemically detected. mdpi.com

Furthermore, field-effect transistor (FET) based nanobiosensors have shown high sensitivity in detecting catecholamines even in high ionic strength fluids, enabling clear electrical signal interpretation. mdpi.com These advanced biosensors are paving the way for more sophisticated research applications in understanding the role of metanephrine metabolites in various physiological and pathological processes.

Method Validation and Standardization in Academic Research

Rigorous method validation and standardization are critical to ensure the reliability and comparability of research findings on sulfate-conjugated metanephrines across different laboratories. This involves a comprehensive evaluation of various analytical parameters and pre-analytical factors.

Evaluation of Analytical Sensitivity, Selectivity, and Precision in Research Matrices

The validation of analytical methods for quantifying metanephrines in research matrices like plasma and urine is a cornerstone of reliable data generation. nih.govscielo.brnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted technique due to its superior sensitivity and specificity compared to other methods like HPLC. nih.govscielo.br

Key Validation Parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For metanephrines, linearity is typically established over a wide range of clinically relevant concentrations. nih.govscielo.brrestek.com

Limit of Quantification (LOQ) and Limit of Detection (LOD): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy, while the LOD is the lowest concentration that can be reliably detected. scielo.brnih.gov These are crucial for measuring the low physiological levels of metanephrines. researchgate.net

Precision: Assessed as intra- and inter-assay precision (repeatability and intermediate precision), it measures the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. scielo.brnih.gov

Accuracy: The closeness of the mean of a set of results to the actual value. It is often evaluated through recovery studies by spiking known amounts of the analyte into the matrix. nih.govscielo.br

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances in the matrix. scielo.br

| Parameter | Metanephrine (MN) | Normetanephrine (NMN) | Reference |

|---|---|---|---|

| Linear Range | 0.04-50.0 nmol/L | 0.08-100.0 nmol/L | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.04 nmol/L | 0.08 nmol/L | nih.gov |

| Lower Limit of Detection (LOD) | 0.008 nmol/L | 0.016 nmol/L | nih.gov |

| Intra-assay Precision (CV%) | 1.86-7.50% | 1.86-7.50% | nih.gov |

| Recovery | 94.6-95.2% | 71.5-80.6% | nih.gov |

Investigation of Carryover and Ion Suppression Effects in Mass Spectrometry

In mass spectrometry-based quantification of metanephrines, carryover and ion suppression are significant challenges that can compromise the accuracy of results. researchgate.netnih.govwaters.com

Carryover refers to the appearance of an analyte signal in a sample from a preceding sample. It is typically assessed by injecting a blank sample after a high-concentration sample. waters.com Effective chromatographic separation and washing steps are crucial to minimize carryover. waters.com

Ion suppression is a matrix effect where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the biological matrix. nih.govnih.gov This can lead to an underestimation of the analyte concentration. nih.govnih.gov Conversely, ion enhancement can also occur. lcms.cz

Strategies to Mitigate Matrix Effects:

Sample Preparation: Thorough sample cleanup using techniques like solid-phase extraction (SPE) can remove many interfering substances. nih.govlcms.cz However, even with cleanup, residual matrix components can cause ion suppression. nih.gov Simpler methods like protein precipitation followed by dilution are also used, but require careful evaluation of matrix effects. nih.govresearchgate.net

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analytes from interfering matrix components is essential. nih.gov

Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is the most effective way to compensate for matrix effects. researchgate.netnih.govresearchgate.net Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio. researchgate.netlcms.cz

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects. mdpi.comresearchgate.net

A post-column infusion experiment is a valuable tool to investigate the regions of ion suppression in a chromatographic run. researchgate.netnih.gov

Role of Rac Metanephrine O Sulfate in Metabolic Research Models

Investigation of Metabolic Flux and Compartmentation of Catecholamines and their Metabolites

The study of metabolic flux and the compartmentation of catecholamines and their metabolites is crucial for understanding the dynamics of neurotransmitter and hormone function and turnover. rac-Metanephrine-O-sulfate, as a major downstream metabolite, provides a valuable endpoint for tracing these pathways.

Studies investigating the kinetics of sulfate (B86663) metabolism have utilized stable isotope tracers to follow the fate of inorganic sulfate. These studies have shown that a substantial portion of the body's inorganic sulfate turnover is directed towards the sulfation of various compounds, including catecholamine metabolites. Tracer-labeled sulfate esters have been observed to appear in serum and urine shortly after the administration of labeled sulfate, indicating a dynamic flux through this metabolic route. While these studies often look at total sulfate esters, the principles are directly applicable to understanding the formation and turnover of rac-Metanephrine-O-sulfate.

The compartmentation of metanephrine (B195012) metabolism is also a key area of investigation. Metanephrine is formed from epinephrine (B1671497) by the enzyme catechol-O-methyltransferase (COMT). This process can occur in various tissues. Subsequently, the sulfation of metanephrine to rac-Metanephrine-O-sulfate is thought to occur predominantly in the gastrointestinal tract and liver, where SULT1A3 is highly expressed. This spatial separation of metabolic steps is a critical aspect of catecholamine compartmentation. Research models that analyze tissue-specific expression of metabolizing enzymes and measure metabolite concentrations in different body compartments (e.g., plasma, urine, specific tissues) help to elucidate this complex interplay.

Studies in In Vitro Cell Culture Systems to Elucidate Metabolic Pathways

In vitro cell culture systems provide a controlled environment to dissect the specific enzymatic steps involved in the metabolism of metanephrine. These models are instrumental in identifying the enzymes responsible for the formation of rac-Metanephrine-O-sulfate and in characterizing the kinetics of this reaction.

Cell lines that endogenously express or are engineered to express key enzymes such as COMT and SULT1A3 are valuable tools. For example, liver-derived cell lines (e.g., HepG2) or intestinal cell lines (e.g., Caco-2) can be used to study the sulfation of metanephrine. In such systems, researchers can introduce metanephrine into the cell culture medium and subsequently measure the formation of metanephrine-O-sulfate in the cells and the medium over time.

These studies allow for the determination of key kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax) of the SULT1A3-mediated sulfation of metanephrine. By manipulating the experimental conditions, such as substrate concentration or the presence of specific inhibitors, researchers can gain a detailed understanding of the metabolic pathway. While direct studies on "rac-Metanephrine-O-sulfate" in cell culture are not abundantly reported in the literature, the principles of studying the sulfation of xenobiotics and other endogenous compounds in these systems are well-established and applicable.

For instance, studies on the metabolism of catecholamines in kidney tissue and mesangial cell cultures have demonstrated the local production and modulation of these neurotransmitters and their metabolites, providing a framework for how similar in vitro systems could be used to specifically investigate the formation of rac-Metanephrine-O-sulfate.

Research Applications in Small Animal Models, including In Vivo Microdialysis Studies

Small animal models, such as rats and mice, are indispensable for studying the in vivo metabolism of catecholamines in a whole-organism context. These models allow for the investigation of the physiological relevance of the metabolic pathways leading to the formation of rac-Metanephrine-O-sulfate.

In vivo microdialysis is a powerful technique for sampling the extracellular fluid in specific tissues of living animals, providing real-time information on the local concentrations of neurotransmitters and their metabolites. nih.gov This technique involves the implantation of a small, semi-permeable probe into a target tissue, such as the brain or peripheral tissues. nih.gov While the direct measurement of rac-Metanephrine-O-sulfate via in vivo microdialysis is technically challenging due to its polarity and potentially low extracellular concentrations in certain tissues, the technique is widely used to measure its precursors, such as norepinephrine (B1679862), epinephrine, and free metanephrine.

By measuring the levels of these upstream compounds, researchers can infer the activity of the metabolic pathways leading to the formation of sulfated conjugates. For example, an increase in extracellular metanephrine following a pharmacological challenge would be expected to lead to a subsequent increase in the formation of rac-Metanephrine-O-sulfate in compartments where SULT1A3 is active.

Biochemical Linkages and Interrelationships with Free Metanephrines, Normetanephrine (B1208972), 3-Methoxytyramine, and Other Catecholamine Metabolites in Research Systems

The metabolism of catecholamines is a complex network of interconnected pathways, and the concentration of rac-Metanephrine-O-sulfate is biochemically linked to the levels of numerous other metabolites. Understanding these interrelationships is essential for interpreting metabolic data from research systems.

The primary biochemical linkage is with its direct precursor, free metanephrine . The formation of rac-Metanephrine-O-sulfate is dependent on the availability of free metanephrine, which in turn is produced from the O-methylation of epinephrine by COMT. Therefore, any factor that influences epinephrine synthesis or its conversion to metanephrine will indirectly affect the levels of the sulfated conjugate.

Similarly, there is a close relationship with normetanephrine , the O-methylated metabolite of norepinephrine. While normetanephrine is sulfated to normetanephrine-O-sulfate, the enzymatic pathways are parallel to those of metanephrine. In research settings, the simultaneous measurement of both free and sulfated metanephrine and normetanephrine provides a more complete picture of catecholamine metabolism.

3-Methoxytyramine (3-MT) is the O-methylated metabolite of dopamine (B1211576). Like metanephrine and normetanephrine, 3-MT also undergoes sulfate conjugation. The balance between these different O-methylated metabolites can provide insights into the relative turnover of dopamine, epinephrine, and norepinephrine.

The broader network of catecholamine metabolites also includes deaminated products formed by the action of monoamine oxidase (MAO), such as vanillylmandelic acid (VMA) and dihydroxyphenylglycol (DHPG). The activity of MAO can influence the amount of catecholamines available for O-methylation by COMT, thereby indirectly affecting the substrate pool for sulfation.

The following table summarizes the key biochemical relationships:

| Metabolite | Precursor(s) | Key Enzyme(s) | Relationship to rac-Metanephrine-O-sulfate |

| rac-Metanephrine-O-sulfate | Free Metanephrine | SULT1A3 | Direct product of sulfation |

| Free Metanephrine | Epinephrine | COMT | Direct precursor |

| Normetanephrine | Norepinephrine | COMT | Parallel metabolite, shares metabolic enzymes |

| 3-Methoxytyramine | Dopamine | COMT | Parallel metabolite, shares metabolic enzymes |

| Vanillylmandelic Acid (VMA) | Epinephrine, Norepinephrine | MAO, COMT, ADH, ALDH | End-product of a competing metabolic pathway |

Effects of Enzymatic Inhibitors (e.g., MAO, COMT inhibitors) on Sulfate Conjugation Pathways in Research Models

The use of enzymatic inhibitors is a fundamental research strategy to probe the function and relative importance of different metabolic pathways. Inhibitors of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) have been used to investigate their impact on the formation of rac-Metanephrine-O-sulfate.

MAO inhibitors block the deamination of catecholamines. By inhibiting MAO, more catecholamines are available to be metabolized by COMT. This shunting of the metabolic pathway can lead to an increase in the production of free metanephrines, and consequently, an increase in the formation of rac-Metanephrine-O-sulfate. oup.com Indeed, research has shown that treatment with MAO inhibitors can lead to elevated levels of metanephrines in plasma and urine. nih.govpacific.edu

COMT inhibitors , such as tolcapone (B1682975) and entacapone, directly block the O-methylation of catecholamines. plos.orgmdpi.com This leads to a decrease in the formation of free metanephrines. plos.org As a direct consequence, the substrate availability for SULT1A3 is reduced, which would be expected to lead to a decrease in the production of rac-Metanephrine-O-sulfate. Studies investigating the effects of COMT inhibitors on dopamine metabolism have shown significant alterations in the levels of its metabolites, and similar effects are anticipated for the metabolic pathway of epinephrine. plos.org

The following table summarizes the expected effects of enzymatic inhibitors on the levels of rac-Metanephrine-O-sulfate:

| Inhibitor Class | Target Enzyme | Effect on Free Metanephrine | Expected Effect on rac-Metanephrine-O-sulfate |

| MAO Inhibitors | Monoamine Oxidase (MAO) | Increase | Increase |

| COMT Inhibitors | Catechol-O-methyltransferase (COMT) | Decrease | Decrease |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.